N,N'-dibenzyl-3,4,5-trimethoxybenzene-1,2-disulfonamide
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Overview
Description
N,N’-DIBENZYL-3,4,5-TRIMETHOXY-1,2-BENZENEDISULFONAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including benzyl, trimethoxy, and benzenedisulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-DIBENZYL-3,4,5-TRIMETHOXY-1,2-BENZENEDISULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-trimethoxybenzenesulfonyl chloride with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N,N’-DIBENZYL-3,4,5-TRIMETHOXY-1,2-BENZENEDISULFONAMIDE are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N’-DIBENZYL-3,4,5-TRIMETHOXY-1,2-BENZENEDISULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide groups to amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N,N’-DIBENZYL-3,4,5-TRIMETHOXY-1,2-BENZENEDISULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism by which N,N’-DIBENZYL-3,4,5-TRIMETHOXY-1,2-BENZENEDISULFONAMIDE exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response pathways . The sulfonamide groups may also interact with proteins, potentially disrupting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dibenzyl-4,5,6-trimethoxy-1,3-benzenedisulfonamide
- N,N-Dimethyl-N’-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine
- 10-(3,4,5-trimethoxy)benzyl-9(10H)-acridinone
Uniqueness
N,N’-DIBENZYL-3,4,5-TRIMETHOXY-1,2-BENZENEDISULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and trimethoxy groups enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H26N2O7S2 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1-N,2-N-dibenzyl-3,4,5-trimethoxybenzene-1,2-disulfonamide |
InChI |
InChI=1S/C23H26N2O7S2/c1-30-19-14-20(33(26,27)24-15-17-10-6-4-7-11-17)23(22(32-3)21(19)31-2)34(28,29)25-16-18-12-8-5-9-13-18/h4-14,24-25H,15-16H2,1-3H3 |
InChI Key |
BZCCVKUQTJNTDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)OC)S(=O)(=O)NCC2=CC=CC=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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